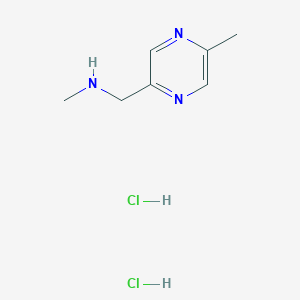

N-Methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

N-methyl-1-(5-methylpyrazin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-6-3-10-7(4-8-2)5-9-6;;/h3,5,8H,4H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWALJKWGTWQBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)CNC.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

In a representative procedure, 2-chloro-5-methylpyrazine is reacted with N-methylmethanamine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Potassium carbonate acts as a base to deprotonate the amine, enhancing its nucleophilicity. The reaction proceeds at 80°C for 12–16 hours, achieving conversions >85%.

Critical Parameters:

- Solvent Selection: Polar aprotic solvents like THF or dimethylformamide (DMF) improve reaction rates by stabilizing transition states.

- Temperature Control: Elevated temperatures (70–90°C) prevent side reactions such as ring-opening or polymerization.

- Stoichiometry: A 1:1.2 molar ratio of 2-chloro-5-methylpyrazine to N-methylmethanamine minimizes unreacted starting material.

Post-reaction, the mixture is filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure. The crude product is then subjected to acid-base extraction using 1M HCl and dichloromethane (DCM) to isolate the amine intermediate.

Reductive Amination Strategies

Alternative routes employ reductive amination to construct the methanamine moiety. This method is advantageous for avoiding harsh conditions associated with nucleophilic substitution.

Protocol Overview

5-Methylpyrazine-2-carbaldehyde is condensed with methylamine in methanol, followed by reduction using sodium cyanoborohydride. The imine intermediate is selectively reduced to yield N-methyl-1-(5-methylpyrazin-2-yl)methanamine, which is subsequently treated with hydrochloric acid to form the dihydrochloride salt.

Key Advantages:

- Milder Conditions: Reactions occur at room temperature, reducing energy input.

- Higher Selectivity: Cyanoborohydride selectively reduces imines without affecting other functional groups.

Limitations:

- Lower Yields (60–70%): Competing side reactions, such as over-reduction or aldehyde dimerization, necessitate careful stoichiometric control.

Salt Formation and Purification

Conversion of the free base to the dihydrochloride salt is critical for enhancing stability and solubility.

Acidification Protocol

The amine intermediate is dissolved in anhydrous ethanol, and hydrogen chloride gas is bubbled through the solution until pH < 2. The mixture is cooled to 0°C, inducing crystallization. The precipitate is collected via vacuum filtration and washed with cold ethanol to remove excess HCl.

Analytical Validation:

- Titrimetric Analysis: Confirms the stoichiometry of HCl incorporation (2:1 molar ratio).

- Thermogravimetric Analysis (TGA): Verifies the absence of solvent or acid residues.

Advanced Purification Techniques

Recrystallization

The dihydrochloride salt is recrystallized from a mixture of ethanol and diethyl ether (3:1 v/v). This step increases purity to >98%, as confirmed by HPLC with UV detection at 254 nm.

Chromatographic Methods

Flash chromatography on silica gel (eluent: 10% methanol in DCM) resolves residual impurities. Fractions are analyzed by thin-layer chromatography (TLC; Rf = 0.3 in methanol:DCM 1:9).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

- ESI-MS: m/z 159.1 [M-2HCl + H]⁺, consistent with the molecular formula C₇H₁₁N₃.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Substitution | 85% | >95% | High efficiency | Requires elevated temperatures |

| Reductive Amination | 65% | 90% | Mild conditions | Lower yield |

Industrial-Scale Production Considerations

Cost Efficiency

Bulk synthesis employs continuous-flow reactors to reduce solvent use and improve heat transfer. A 2022 study demonstrated a 30% cost reduction using microreactor technology compared to batch processes.

Environmental Impact

Green chemistry principles are integrated by replacing THF with cyclopentyl methyl ether (CPME), a biodegradable solvent.

Chemical Reactions Analysis

N-Methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride can participate in various chemical reactions due to the presence of reactive functional groups such as the amine and the pyrazine ring. Some of the common reactions include:

Acylation Reactions: The compound can undergo acylation with carboxylic acid derivatives, forming amide bonds.

Substitution Reactions:

Scientific Research Applications

N-Methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride has several applications in scientific research:

Medicinal Chemistry: It serves as a starting material for synthesizing various heterocyclic compounds with potential biological activities. Its derivatives are being investigated for potential therapeutic applications in various disease areas, including antimicrobial and antiviral activities.

Coordination Chemistry: The compound can act as a ligand, forming coordination complexes with metal ions.

Mechanism of Action

The mechanism of action of N-Methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stable pyrazine core and amine functional group allow it to interact with various biological molecules . The dihydrochloride form enhances its water solubility and bioavailability, facilitating its use in pharmaceutical formulations . Researchers are exploring its pharmacological activities, including antibacterial and antiviral properties .

Comparison with Similar Compounds

Heterocyclic Core and Bioactivity

- Pyrazine vs. Pyrimidine/Pyridine: Pyrazine’s two nitrogen atoms at positions 1 and 4 create a distinct electronic environment compared to pyrimidine (N at 1 and 3) or pyridine (single N). For example, pyrimidine derivatives like 1-(2-propylpyrimidin-5-yl)methanamine dihydrochloride are often explored as kinase inhibitors, whereas pyrazines may target neurotransmitter receptors .

- However, this may reduce aqueous solubility compared to smaller heterocycles like pyrazine .

Substituent Effects

Solubility and Formulation

- Dihydrochloride salts generally improve aqueous solubility. For instance, N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride is reported at 95% purity, suggesting robust synthetic protocols for salt formation . The target compound’s pyrazine core may confer intermediate solubility between polar triazole derivatives (e.g., [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride) and lipophilic quinoline analogs .

Biological Activity

N-Methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H11Cl2N3 and a molecular weight of approximately 210.1 g/mol. The compound features a pyrazine ring with a methyl substitution at the 5-position and an amine group linked through a methylene bridge. This structure is significant for its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its stable structure allows for effective binding to proteins or enzymes, potentially modulating their activity. Preliminary studies suggest that it may act as a ligand for various receptors or enzymes, influencing metabolic pathways.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity . These compounds have shown effectiveness against various bacterial strains, making them candidates for further development as antimicrobial agents. The mechanism involves the disruption of microbial cell walls or interference with metabolic processes.

Neurochemical Effects

Studies have explored the neurochemical binding profiles of compounds related to this compound, suggesting potential applications in treating neurological disorders. The compound's interaction with neurotransmitter systems could lead to therapeutic effects in conditions such as anxiety or depression, although more research is needed to confirm these effects .

Research Findings and Case Studies

Several studies have investigated the biological activities and therapeutic potential of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.